2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

Vue d'ensemble

Description

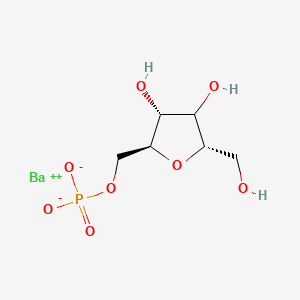

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a complex carbohydrate compound with the molecular formula C6H11O8P·Ba·H2O and a molecular weight of 397.46 g/mol . It is a fluorinated synthetic oligosaccharide that can be modified with the addition of methyl groups or through click chemistry . This compound is primarily used for research purposes and is not intended for human or veterinary use .

Analyse Biochimique

Biochemical Properties

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a gluconeogenesis inhibitor in isolated hepatocytes . It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its role as a gluconeogenesis inhibitor. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone .

Analyse Des Réactions Chimiques

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate has several scientific research applications, including:

Chemistry: It is used as a reference material and in proficiency testing for accurate results in chemical analyses.

Biology: The compound is used in studies involving carbohydrate metabolism and enzymatic reactions.

Mécanisme D'action

The mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate involves the inhibition of gluconeogenesis in isolated hepatocytes. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone. This inhibition is likely due to its interaction with specific enzymes and metabolic pathways involved in carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate can be compared with other similar compounds such as:

2,5-Anhydro-D-mannitol-6-phosphate, Barium Salt Hydrate: Similar in structure but differs in the position of the phosphate group.

2,5-Anhydro-D-glucitol-1-phosphate: Another carbohydrate compound with a similar backbone but different functional groups.

D-mannitol-1-phosphate: A simpler form of the compound without the anhydro modification.

The uniqueness of this compound lies in its specific structural modifications, which allow for unique interactions in biochemical pathways and its use as a specialized research tool .

Activité Biologique

2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate is a complex carbohydrate derivative with significant biological activity. Its molecular formula is , and it has garnered attention in biochemical research for its potential therapeutic applications, particularly in metabolic regulation and diabetes management. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Weight : 397.46 g/mol

- Molecular Structure : Characterized by an anhydro sugar moiety and a phosphate group.

- Physical Appearance : White to pale yellow solid, soluble in water.

This compound primarily functions as an inhibitor of gluconeogenesis , a metabolic pathway that generates glucose from non-carbohydrate substrates. This inhibition occurs through:

- Prevention of Hormonal Stimulation : The compound inhibits hormonal signals that typically promote gluconeogenesis in the liver, thereby reducing glucose production.

- Impact on Lactate Production : It also decreases lactate production from dihydroxyacetone, further influencing glucose metabolism .

Biological Activity

Research indicates that 2,5-Anhydro-D-mannitol-1-phosphate can significantly alter enzyme activities involved in glucose metabolism and insulin signaling pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic benefits for conditions such as diabetes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Gluconeogenesis Inhibition | Reduces glucose production in the liver by inhibiting hormonal stimulation. |

| Enzyme Modulation | Alters activities of enzymes involved in glucose metabolism. |

| Insulin Signaling Impact | Affects pathways related to insulin signaling and glucose uptake. |

Case Studies and Research Findings

-

Gluconeogenesis Studies :

- In isolated hepatocytes, 2,5-Anhydro-D-mannitol-1-phosphate was shown to effectively inhibit gluconeogenesis, suggesting its potential use in managing hyperglycemia .

- Riquelme et al. (1983) demonstrated that this compound could significantly reduce glucose output from liver cells under stimulated conditions .

- Metabolic Pathway Analysis :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

The uniqueness of 2,5-Anhydro-D-mannitol-1-phosphate lies in its specific combination of structural features that confer distinct biological activities not observed in other similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,5-Anhydro-D-mannitol | Anhydro sugar without phosphate | Naturally occurring sugar alcohol |

| D-Mannitol | Sugar alcohol | Commonly used as a sweetener and osmotic diuretic |

| 2,5-Anhydro-D-mannitol-6-phosphate | Similar anhydro structure | Contains phosphate at a different position |

| D-Mannose | Epimer of D-mannitol | Important for cellular recognition processes |

Propriétés

IUPAC Name |

barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P.Ba/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+2/p-2/t3-,4-,5?,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAYSUNUPMALNC-RFOBFHBDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C([C@H]([C@@H](O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747043 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-02-3 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.